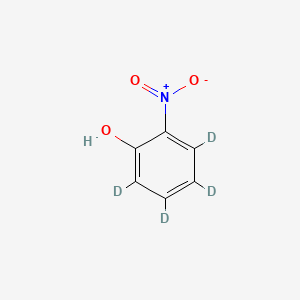
Phen-2,3,4,5-d4-ol, 6-nitro-
Übersicht
Beschreibung
Phen-2,3,4,5-d4-ol, 6-nitro- is a chemical compound with the molecular formula C6H5NO3 . It is also known by other names such as 2-Nitrophenol-3,4,5,6-d4, 2,3,4,5-tetradeuterio-6-nitrophenol, and nitrophenol-d4 . The molecular weight of this compound is 143.13 g/mol .
Molecular Structure Analysis
The molecular structure of Phen-2,3,4,5-d4-ol, 6-nitro- can be represented by various descriptors. The IUPAC name is 2,3,4,5-tetradeuterio-6-nitrophenol . The InChI representation is InChI=1S/C6H5NO3/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4,8H/i1D,2D,3D,4D . The Canonical SMILES representation is C1=CC=C (C (=C1) [N+] (=O) [O-])O and the Isomeric SMILES representation is [2H]C1=C (C (=C (C (=C1 [2H]) [N+] (=O) [O-])O) [2H]) [2H] .Physical And Chemical Properties Analysis
The physical and chemical properties of Phen-2,3,4,5-d4-ol, 6-nitro- include a molecular weight of 143.13 g/mol . The computed properties include an XLogP3 of 1.8, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass is 143.052050005 g/mol and the Monoisotopic Mass is 143.052050005 g/mol . The Topological Polar Surface Area is 66 Ų and the Heavy Atom Count is 10 . The Isotope Atom Count is 4 .Wissenschaftliche Forschungsanwendungen
-
Structural Linear and Nonlinear Optical Properties of Chiral [Fe(phen)3] 2+ Complexes
-
Advanced Functional Polymeric Materials Using Phenanthroline as a Ligand
-
Advanced Functional Polymeric Materials Using Phenanthroline as a Ligand
-
Synthesis, Characterization and Photoluminescent Properties of Eu(III) Complexes
-
Phenanthroline - A Versatile Ligand for Advanced Functional Polymeric Materials
-
Synthesis, characterization and thermal properties of 1,10-phenanthroline mixed-ligand complexes of cobalt (II) and copper (II)
-
Synthesis, characterization and photoluminescent properties of Eu (III) complexes with 5-hydroxy-2-hydroxymethyl-4H-4-pyranone and N, N ′-donor heterocyclic coligands
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phen-2,3,4,5-d4-ol, 6-nitro- | |
CAS RN |
93951-78-1 | |
| Record name | Phen-2,3,4,5-d4-ol, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)

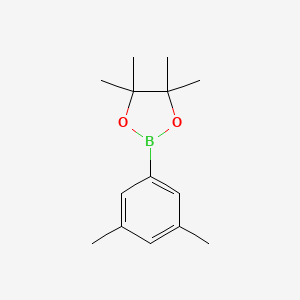
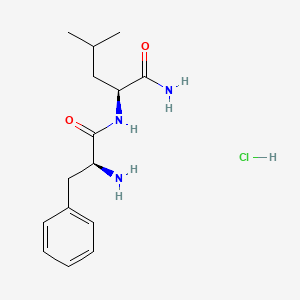
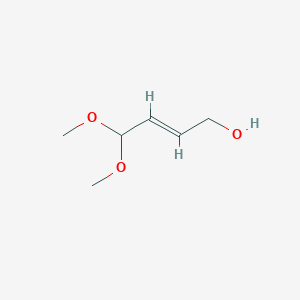
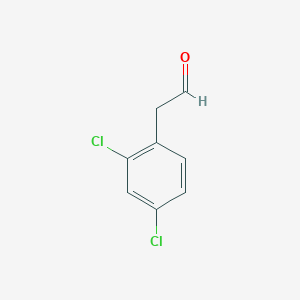
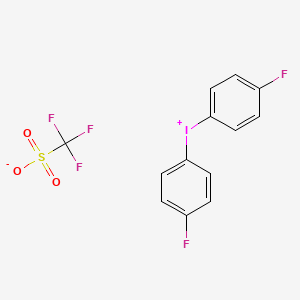
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)
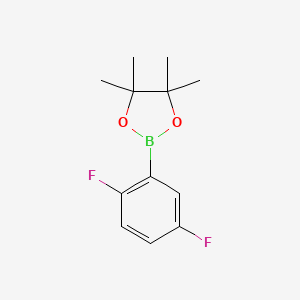
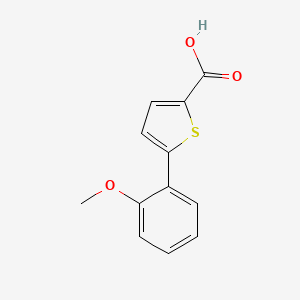
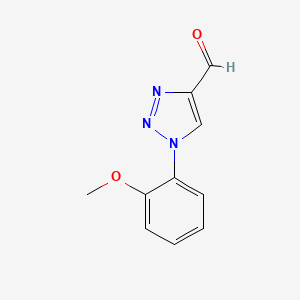
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)